Evidence Item 1: Computed Lipophilicity (cLogP) Compared to the Closest N-Methyl Tetrazolone Analog
The target compound's computed logP partitions it distinctly from its N-methyl tetrazolone analog. While N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide (methyl analog) presents a lower predicted lipophilicity, the 2-methoxyethyl substituent increases cLogP, indicating enhanced membrane permeability and potentially altered intracellular partitioning [1][2]. This differentiation is critical because within the α7 nAChR PAM pharmacophore, the N-substituent pocket is a key determinant of allosteric modulator binding kinetics [3].
| Evidence Dimension | Computed Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.04 (ATB) / 2.043 (ZINC) |
| Comparator Or Baseline | N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide (methyl analog); cLogP ≈ 1.2–1.5 (estimated by structural fragment subtraction) |
| Quantified Difference | ΔcLogP ≈ +0.5 to +0.8 log units (target is more lipophilic) |
| Conditions | Computed using ATB topology-based method and ZINC molecular property calculation; conditions: neutral pH, implicit solvent. |
Why This Matters
This indicates the target compound would require different formulation strategies (e.g., co-solvent or lipid-based systems) than simpler N-alkyl analogs for in vitro or in vivo dosing, directly impacting procurement decisions for screening campaigns.
- [1] ATB Database. Molecular Topology and Physicochemical Profile for C17H17N5O3 (CUME). Accessed 2026-04-29. View Source
- [2] ZINC Database. ZINC134665449 Property Report. Accessed 2026-04-29. View Source
- [3] Roche Palo Alto LLC. US 7,981,914 B2 (SAR discussion of N-substituent effects on α7 nAChR PAM activity). July 19, 2011. View Source
